4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers
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Overview
Description
4-(Bromomethyl)-2-methyloxolane, a mixture of diastereomers, is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered ring ethers that are widely used in organic synthesis due to their stability and reactivity. The presence of a bromomethyl group and a methyl group on the oxolane ring introduces chirality, resulting in the formation of diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-methyloxolane typically involves the bromination of 2-methyloxolane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The resulting product is a mixture of diastereomers due to the formation of chiral centers at the bromomethyl and methyl positions.
Industrial Production Methods
Industrial production of 4-(bromomethyl)-2-methyloxolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to separate and purify the diastereomers.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 2-methyloxolane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidooxolanes, thiooxolanes, and alkoxyoxolanes.
Oxidation: Products include oxolane carboxylic acids and oxolane ketones.
Reduction: The major product is 2-methyloxolane.
Scientific Research Applications
4-(Bromomethyl)-2-methyloxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The resulting products can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways and molecular targets depend on the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-methyloxolane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-methyloxolane: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methylthio)-2-methyloxolane: Contains a methylthio group, introducing sulfur into the structure.
Uniqueness
4-(Bromomethyl)-2-methyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The mixture of diastereomers adds complexity to its behavior in chemical reactions and interactions with biological systems. This compound’s versatility in undergoing various chemical transformations makes it valuable in synthetic organic chemistry and related fields.
Properties
CAS No. |
1600581-69-8 |
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Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyloxolane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-6(3-7)4-8-5/h5-6H,2-4H2,1H3 |
InChI Key |
OKEVOAIFVOCJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)CBr |
Purity |
95 |
Origin of Product |
United States |
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